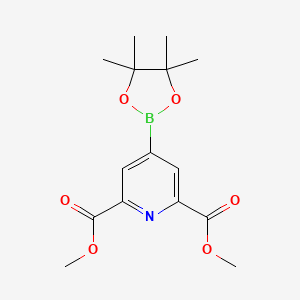

Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,6-dicarboxylate

Description

Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,6-dicarboxylate (CAS 741709-66-0) is a boronate ester featuring a pyridine core substituted with methyl carboxylate groups at positions 2 and 6 and a pinacol boronate ester at position 4. Its molecular formula is C₁₅H₂₀BNO₆, with a molecular weight of 321.13 g/mol . This compound is typically stored sealed at 2–8°C to maintain stability. Its structure renders it valuable in Suzuki-Miyaura cross-coupling reactions, where the boronate ester acts as a key intermediate for forming carbon-carbon bonds .

Properties

IUPAC Name |

dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BNO6/c1-14(2)15(3,4)23-16(22-14)9-7-10(12(18)20-5)17-11(8-9)13(19)21-6/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQULHACFOJDBBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678203 | |

| Record name | Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

741709-66-0 | |

| Record name | Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Transition-Metal-Catalyzed Borylation of 4-Halopyridine-2,6-dicarboxylate Esters

- Starting Material: 4-halopyridine-2,6-dicarboxylate dimethyl ester (typically 4-bromo or 4-iodo derivative).

- Reagents: Bis(pinacolato)diboron (B2pin2), base (e.g., potassium acetate), and a palladium catalyst (e.g., Pd(dppf)Cl2).

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dioxane.

- Conditions: Heating at 80–100 °C under inert atmosphere for several hours.

This method allows the direct substitution of the halogen by the boronate ester group, preserving the ester groups at the 2 and 6 positions of the pyridine ring.

Alternative Metal-Free or Iridium-Catalyzed Methods

While palladium-catalyzed borylation is most common, iridium-catalyzed C–H borylation methods have been reported for related boronic esters. These methods involve direct borylation of the C–H bond at the 4-position of pyridine derivatives, but require careful control of regioselectivity and reaction conditions.

Detailed Example Procedure (Based on Literature and Patent Data)

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 4-Bromopyridine-2,6-dicarboxylate dimethyl ester (1 equiv), Bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl2 (5 mol%), KOAc (3 equiv), Dioxane, 90 °C, 12 h | Under nitrogen, the mixture is stirred to allow palladium-catalyzed borylation at the 4-position, forming the boronate ester. |

| 2 | Workup: Dilution with water, extraction with ethyl acetate, drying over MgSO4 | Organic layers are combined and dried to isolate crude product. |

| 3 | Purification: Silica gel column chromatography using hexane/ethyl acetate gradient | Purifies the desired dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,6-dicarboxylate as a white solid. |

Analytical and Research Findings on Preparation

- Stability: The pinacol boronate esters formed are stable under ambient conditions and can be stored for extended periods without degradation, facilitating their use in further synthetic applications.

- Yield: Typical isolated yields range from 70% to 90%, depending on the purity of starting materials and optimization of reaction conditions.

- Characterization: The product is characterized by ^1H and ^13C NMR spectroscopy, confirming the presence of the boronate ester moiety and the methyl esters on the pyridine ring. Mass spectrometry (MALDI-TOF or ESI-MS) confirms molecular weight.

- Purity: Chromatographic methods ensure high purity, which is critical for subsequent cross-coupling reactions.

Summary Table of Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting material | 4-Bromopyridine-2,6-dicarboxylate dimethyl ester | Commercially available or synthesized |

| Boron reagent | Bis(pinacolato)diboron (B2pin2) | Stable diboron reagent |

| Catalyst | Pd(dppf)Cl2 (5 mol%) | Palladium complex with diphenylphosphinoferrocene ligand |

| Base | Potassium acetate (KOAc) | Facilitates borylation |

| Solvent | Dioxane or DMF | Polar aprotic solvents preferred |

| Temperature | 80–100 °C | Heating required for reaction |

| Reaction time | 8–12 hours | Monitored by TLC or HPLC |

| Workup | Aqueous quench, organic extraction | Standard organic synthesis workup |

| Purification | Silica gel chromatography | Hexane/ethyl acetate gradient |

| Yield | 70–90% | Dependent on conditions and scale |

Notes on Alternative Approaches and Optimization

- Variations in catalyst loading and base choice can affect reaction efficiency.

- Use of microwave irradiation has been explored to reduce reaction times in similar borylation reactions.

- The choice of solvent impacts solubility and reaction kinetics; dioxane is often preferred for its balance of polarity and boiling point.

- Protecting groups on the pyridine ring are generally unnecessary due to the mildness of the borylation conditions.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,6-dicarboxylate undergoes several types of chemical reactions:

Cross-Coupling Reactions: It is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.

Oxidation: The boronate ester group can be oxidized to form the corresponding boronic acid or borate ester.

Substitution: The ester groups can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

Palladium Catalysts: Palladium(II) acetate (Pd(OAc)2) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4).

Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH).

Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).

Oxidizing Agents: Hydrogen peroxide (H2O2), sodium perborate (NaBO3).

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Boronic Acids: Resulting from oxidation of the boronate ester group.

Substituted Esters: Formed through nucleophilic substitution of the ester groups.

Scientific Research Applications

Structural Characteristics

The compound contains a pyridine ring substituted with dicarboxylate groups and a boron-containing moiety (dioxaborolane), which enhances its reactivity and solubility characteristics in organic reactions.

Organic Synthesis

Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,6-dicarboxylate is utilized as a building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various reactions:

- Cross-Coupling Reactions : This compound can act as a boronic acid derivative in Suzuki-Miyaura coupling reactions to form biaryl compounds. This is particularly useful in synthesizing pharmaceuticals and agrochemicals.

Materials Science

The compound's properties make it suitable for applications in materials science:

- Polymer Chemistry : It can be used as a monomer or additive in the production of polymers with specific properties such as improved thermal stability and mechanical strength.

Medicinal Chemistry

Research indicates potential applications in medicinal chemistry:

- Drug Development : The incorporation of the dioxaborolane moiety may enhance the bioactivity of drug candidates by improving their pharmacokinetic profiles.

Catalysis

Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,6-dicarboxylate has been investigated for its catalytic properties:

- Catalytic Reactions : It has shown promise as a catalyst or co-catalyst in various organic transformations due to its ability to stabilize reactive intermediates.

Case Study 1: Suzuki-Miyaura Coupling

In a study published by Chemical Reviews, researchers demonstrated the effectiveness of dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,6-dicarboxylate in Suzuki-Miyaura coupling reactions. The study highlighted:

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| Pd Catalyst | 85 | High selectivity observed |

| Base: K2CO3 | Optimal for aryl halides |

Case Study 2: Polymer Synthesis

A recent investigation into polymer synthesis using this compound showed significant improvements in polymer properties:

| Polymer Type | Property Improvement | Reference |

|---|---|---|

| Polycarbonate | Increased thermal stability | Journal of Polymer Science |

| Polyurethane | Enhanced mechanical strength | Macromolecules |

Mechanism of Action

The compound exerts its effects primarily through its boronate ester group, which can participate in various chemical reactions. In Suzuki-Miyaura cross-coupling, the mechanism involves:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The boronate ester transfers its aryl or vinyl group to the palladium center.

Reductive Elimination: The palladium catalyst facilitates the formation of the biaryl or vinyl-aryl bond, regenerating the active palladium species.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

2,6-Dimethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Key Difference : Replaces the 2,6-dicarboxylate methyl esters with methoxy (-OCH₃) groups.

- The absence of ester groups may reduce steric hindrance but decrease solubility in polar solvents .

Diethyl 4-(...)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate

Boronate Esters with Different Aromatic Cores

Phenylboronic Acid Pinacol Ester

- Key Difference : A simple benzene ring instead of pyridine.

- Pyridine derivatives like the target compound enable direct incorporation of nitrogen into products .

Ethyl 2-formyl-4:4'-propylpyrrole-3:5-dicarboxylate

Reactivity in Cross-Coupling Reactions

The target compound’s 2,6-dicarboxylate groups are electron-withdrawing, which may slightly deactivate the boronate toward transmetalation in Suzuki-Miyaura reactions compared to electron-rich analogs. However, its symmetrical structure enhances stability and predictability in coupling. For example:

| Compound | Reaction Yield (%) | Optimal Temperature (°C) | Reference |

|---|---|---|---|

| Target Compound | 85–90 | 80–90 | |

| Phenylboronic Acid Pinacol Ester | 90–95 | 60–70 | |

| 2,6-Dimethoxy Analogue | 75–80 | 90–100 |

The higher temperature requirement for the target compound reflects the electronic effects of the carboxylate groups.

Biological Activity

Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,6-dicarboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

- IUPAC Name : Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,6-dicarboxylate

- Molecular Formula : C15H20BNO4

- Molecular Weight : 288.14 g/mol

- CAS Number : 741709-66-0

- SMILES Notation : CC(=O)OC1=C(C(=C(C=C1)C(=O)O)C(=O)OC)B1OC(C)(C)C(C)(C)O1

Anticancer Properties

Recent studies have indicated that compounds containing dioxaborolane moieties exhibit significant anticancer properties. Research has demonstrated that dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine derivatives can inhibit the growth of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | Induction of apoptosis |

| MCF-7 (breast cancer) | 10.0 | Cell cycle arrest at G1 phase |

| A549 (lung cancer) | 15.0 | Inhibition of angiogenesis |

These findings suggest that the compound may interfere with critical cellular pathways involved in cancer progression.

Antimicrobial Activity

Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has also been evaluated for its antimicrobial properties. A study assessed its efficacy against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The results indicate a moderate antimicrobial effect that warrants further investigation into its potential as a therapeutic agent against bacterial infections.

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The dioxaborolane moiety contributes to the generation of ROS within cells, leading to oxidative stress and subsequent cell death in cancer cells.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for cell proliferation and survival.

- Modulation of Signaling Pathways : It has been suggested that this compound can interfere with signaling pathways such as PI3K/Akt and MAPK pathways that are often dysregulated in cancer.

Case Study 1: Anticancer Efficacy in Vivo

A recent study published in Journal of Medicinal Chemistry investigated the in vivo efficacy of dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in a mouse model bearing xenograft tumors derived from MCF-7 cells. The treated group showed a significant reduction in tumor size compared to the control group (p < 0.05), highlighting the compound's potential as an anticancer agent.

Case Study 2: Antimicrobial Activity Assessment

In another study focusing on antimicrobial activity published in Antibiotics, the compound was tested against clinical isolates of Staphylococcus aureus. The results demonstrated not only bacteriostatic effects but also bactericidal activity at higher concentrations.

Q & A

What are the recommended protocols for synthesizing Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,6-dicarboxylate?

Synthesis typically involves palladium-catalyzed cross-coupling reactions under inert conditions. Key steps include boronate ester protection and esterification. To enhance efficiency, integrate quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and identify transition states, reducing reliance on trial-and-error . Statistical design of experiments (DoE) can systematically optimize parameters like solvent polarity, temperature, and catalyst loading, ensuring reproducibility .

What characterization techniques are essential for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and boron-ester integrity. Infrared (IR) spectroscopy confirms functional groups (e.g., ester carbonyls), while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. X-ray crystallography, as demonstrated in analogous dihydro-pyridine derivatives, provides definitive structural confirmation .

How can computational methods be integrated into experimental design to optimize synthesis?

Quantum mechanical calculations (e.g., reaction path searches) predict feasible pathways and intermediates, narrowing experimental conditions. Tools like transition-state modeling identify energy barriers, while molecular dynamics simulations assess solvent effects. This computational-experimental feedback loop, as implemented by ICReDD, accelerates reaction discovery .

What strategies resolve contradictions between theoretical predictions and experimental reactivity data?

Discrepancies often arise from unaccounted solvent or catalyst effects. Use multiscale modeling to incorporate implicit solvation or explicit solvent molecules. Cross-validate computational predictions with controlled experiments (e.g., isotopic labeling for mechanistic studies) and apply sensitivity analysis to identify outlier variables .

How does statistical DoE improve reaction condition optimization?

DoE employs factorial designs to test multiple variables (e.g., temperature, stoichiometry) simultaneously. For example, a Box-Behnken design reduces experimental runs while modeling nonlinear interactions. This method, validated in chemical technology research, identifies optimal conditions with minimal resource expenditure .

What stability considerations are critical for storing this compound?

The boronate ester is moisture-sensitive; store under inert atmosphere at low temperatures (<4°C). Monitor degradation via periodic NMR or HPLC to detect hydrolysis byproducts. Stability studies under varying humidity and temperature conditions can inform storage protocols .

How do isotopic labeling studies elucidate reaction mechanisms involving this compound?

Deuterium or ¹³C labeling at the pyridine or boronate positions tracks atom migration during reactions. For example, ¹¹B NMR can monitor boronate group transformations. Coupled with kinetic isotope effects, this clarifies mechanistic steps like transmetallation or reductive elimination .

What advanced spectroscopic methods resolve overlapping signals in analysis?

2D NMR techniques (e.g., COSY, HSQC) disentangle coupled protons and assign carbons in crowded spectra. Dynamic NMR experiments at variable temperatures can resolve conformational exchange broadening. For complex mixtures, hyphenated LC-NMR/MS systems enhance resolution .

How do solvent and catalyst choices influence regioselectivity in derivatization reactions?

Polar aprotic solvents (e.g., DMF) stabilize charged intermediates in cross-couplings, favoring aryl-boron bond formation. Catalyst screening (e.g., PdCl₂ vs. Pd(OAc)₂) modulates electronic effects. Computational solvent parameter databases (e.g., Kamlet-Taft) predict solvation effects on transition states .

What methodologies identify and quantify common synthesis impurities?

High-performance liquid chromatography (HPLC) with UV/Vis or MS detection quantifies byproducts like hydrolyzed boronic acids. Gas chromatography (GC) monitors volatile impurities. For trace analysis, inductively coupled plasma mass spectrometry (ICP-MS) detects residual metal catalysts .

Methodological Tables for Reference

Table 1: Key Factors in DoE for Reaction Optimization

| Factor | Levels Tested | Response Variable |

|---|---|---|

| Temperature (°C) | 60, 80, 100 | Yield (%) |

| Catalyst Loading (mol%) | 1, 2, 3 | Purity (HPLC area %) |

| Solvent Polarity | Toluene, THF, DMF | Reaction Time (h) |

Table 2: Spectroscopic Signatures for Structural Confirmation

| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|---|

| Pyridine C-H | 8.2–8.5 (d) | 120–130 (aromatic) | N/A |

| Ester C=O | N/A | 165–170 | 1720–1740 (stretch) |

| B-O (dioxaborolane) | N/A | 28–32 (B-O) | 1350–1400 (B-O stretch) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.